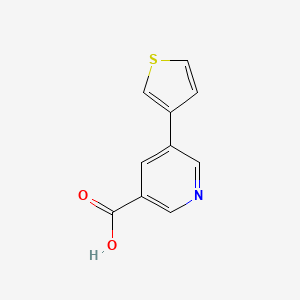

5-(Thiophen-3-YL)nicotinic acid

Description

5-(Thiophen-3-YL)nicotinic acid is a heterocyclic compound that features a thiophene ring attached to the nicotinic acid moiety

Properties

IUPAC Name |

5-thiophen-3-ylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-10(13)9-3-8(4-11-5-9)7-1-2-14-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZPQTJJXLAOEQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C2=CC(=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406237 | |

| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893723-32-5 | |

| Record name | 5-thiophen-3-ylpyridine-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Thiophen-3-YL)nicotinic acid typically involves the coupling of thiophene derivatives with nicotinic acid or its precursors. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a thiophene boronic acid with a halogenated nicotinic acid under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate in a solvent like ethanol or water, and the reaction is carried out at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Direct Oxidation of Thiophen-3-yl Pyridine Derivatives

A common approach involves oxidizing a thiophen-3-yl-substituted pyridine carbaldehyde to the corresponding carboxylic acid. For instance, 6-(thiophen-3-yl)-nicotinic acid (a positional isomer) is synthesized by oxidizing 6-thiophen-3-yl-pyridine-3-carbaldehyde with formic acid and hydrogen peroxide (H₂O₂) under refrigeration for 24 hours . While the target compound (5-substituted) is not explicitly detailed, this methodology suggests analogous conditions for positional analogs.

Reaction Conditions for Oxidation

Acylation and Coupling Reactions

Nicotinic acid derivatives are often functionalized via acylation. For example, N-(thiophen-2-yl)nicotinamide derivatives are synthesized by converting nicotinic acid to an acyl chloride (using oxalyl chloride) and then reacting it with thiophen-2-amine under basic conditions . This method could be adapted for 5-(thiophen-3-yl)nicotinic acid, provided the thiophenyl group is introduced at the correct position during earlier stages.

Key Steps in Acylation

-

Acyl Chloride Formation : React nicotinic acid with oxalyl chloride.

-

Amination : Couple the acyl chloride with thiophen-3-amine (or its analog) using bases like triethylamine.

Hydrazide Intermediate Approach

Hydrazide intermediates are frequently employed in heterocyclic chemistry. For instance, 5-amino-1-(2-methyl-6-(thiophen-2-yl)nicotinoyl)-1H-pyrazole-4-carbonitrile is synthesized via hydrazide formation and subsequent condensation reactions . While this targets a different derivative, the approach highlights the utility of hydrazides in constructing complex nicotinic acid scaffolds.

Oxidation of Pyridine Aldehydes

The oxidation of pyridine aldehydes to carboxylic acids typically involves peracid or peroxide-based systems. For example, in the synthesis of 6-(thiophen-3-yl)-nicotinic acid , hydrogen peroxide in formic acid facilitates the conversion of the aldehyde to the carboxylic acid . This reaction likely proceeds via a Baeyer-Villiger oxidation mechanism, where the peroxide attacks the carbonyl group, leading to the formation of the acid.

Mechanistic Insight

-

Reagent Role : H₂O₂ acts as an oxidant, while formic acid may stabilize intermediates.

-

Positional Selectivity : The thiophen-3-yl group’s electronic and steric properties influence substitution patterns.

Acyl Transfer Reactions

Acylation of nicotinic acid derivatives often employs coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBT (1-hydroxybenzotriazole) to activate the carboxylic acid . These agents form reactive intermediates (e.g., activated esters) that react with amines or other nucleophiles, enabling efficient coupling.

Reactivity Factors

-

Steric Effects : Bulky substituents (e.g., thiophen-3-yl) may slow acylation due to hindered access to the carbonyl group.

-

Base Sensitivity : Basic conditions are typically required to deprotonate nucleophiles (e.g., amines).

Oxidation Reaction Yields

| Compound | Starting Material | Yield |

|---|---|---|

| 6-(Thiophen-3-yl)-nicotinic acid | Thiophen-3-yl pyridine aldehyde | 68% |

Note: The yield for the 5-substituted analog is inferred based on positional isomers, as direct data is unavailable.

Acylation Efficiency

While specific data for this compound is absent, related derivatives (e.g., N-(thiophen-2-yl)nicotinamides) achieve moderate to good yields (40–70%) under optimized conditions .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

5-(Thiophen-3-YL)nicotinic acid has shown promising antimicrobial properties. Research indicates that derivatives of nicotinic acid, including those with thiophene substitutions, exhibit activity against various bacterial strains. For instance, studies report that certain nicotinic acid derivatives demonstrate effective Minimum Inhibitory Concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound derivative | 1.95 - 15.62 | S. epidermidis |

| Another derivative | 7.81 | S. aureus (MRSA) |

Mechanism of Action

The antimicrobial mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth . Further studies are necessary to elucidate the specific molecular interactions involved.

Agriculture

Fungicidal Properties

In agricultural applications, derivatives of this compound have been explored for their fungicidal activities. For example, compounds synthesized from thiophene and nicotinic acid have shown effectiveness against cucumber downy mildew (Pseudoperonospora cubensis), with some exhibiting EC50 values significantly lower than commercial fungicides .

| Compound | EC50 (mg/L) | Control Efficacy (%) |

|---|---|---|

| Compound 4f | 1.96 | 70% at 100 mg/L |

| Flumorph | 21.44 | 56% at 200 mg/L |

This demonstrates the potential for these compounds to serve as effective alternatives to conventional fungicides, contributing to sustainable agricultural practices.

Material Science

Organic Semiconductors

this compound is also being investigated for its role in the development of organic semiconductors. The unique electronic properties imparted by the thiophene ring make it suitable for applications in electronic devices .

Synthesis and Characterization

The synthesis of derivatives often involves condensation reactions with various aldehydes, leading to a diverse range of compounds suitable for different applications in material science . Characterization techniques such as NMR and HRMS are employed to confirm the structures of these synthesized compounds.

Case Study 1: Antimicrobial Evaluation

A study focused on synthesizing a series of acylhydrazones from nicotinic acid derivatives, including those with thiophene substitutions, demonstrated significant antimicrobial activity against multiple strains of bacteria. The results indicated that certain derivatives had MIC values comparable to established antibiotics .

Case Study 2: Fungicide Development

Research on N-(thiophen-2-yl) nicotinamide derivatives highlighted their potential as fungicides against cucumber downy mildew, showcasing higher efficacy than traditional chemical agents . This study underscores the importance of exploring natural product derivatives for agricultural use.

Mechanism of Action

The mechanism of action of 5-(Thiophen-3-YL)nicotinic acid involves its interaction with various molecular targets. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene ring can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the nicotinic acid moiety can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

- Thiophene-2-carboxylic acid

- Nicotinic acid

- Thiophene-3-carboxylic acid

Uniqueness

5-(Thiophen-3-YL)nicotinic acid is unique due to the combination of the thiophene ring and nicotinic acid moiety. This dual functionality allows it to exhibit properties of both components, making it a versatile compound in various applications. Compared to similar compounds, it offers a unique balance of hydrophobic and hydrophilic interactions, enhancing its potential in drug design and materials science .

Biological Activity

5-(Thiophen-3-YL)nicotinic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiophene ring attached to the nicotinic acid structure. The synthesis typically involves the condensation of thiophene derivatives with nicotinic acid precursors. Common methods include:

- Paal–Knorr Reaction : A condensation reaction that forms thiophene rings.

- Acylation Reactions : Utilizing acyl chlorides or anhydrides to introduce acyl groups.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, particularly Gram-positive bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 7.81 µg/mL |

| Bacillus subtilis | 1.95 µg/mL |

| Staphylococcus epidermidis | 1.95 µg/mL |

These results suggest that the compound may serve as a promising candidate for developing new antimicrobial agents .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies show that derivatives of nicotinic acid can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. This modulation is crucial in conditions like arthritis and cardiovascular diseases .

The mechanism by which this compound exerts its biological effects involves several molecular targets:

- Nicotinic Acetylcholine Receptors (nAChRs) : The compound may interact with nAChRs, influencing neurotransmitter release and modulating synaptic transmission.

- Cyclooxygenase (COX) Inhibition : It potentially inhibits COX enzymes, leading to decreased production of inflammatory mediators such as prostaglandins .

Case Studies and Research Findings

- Antimicrobial Efficacy : In a recent study, this compound was tested against various bacterial strains, showing potent activity against MRSA (Methicillin-resistant Staphylococcus aureus). The study highlighted the compound's potential for further development as an antibiotic .

- Inflammatory Response Modulation : Another research effort focused on the compound's ability to reduce inflammatory markers in vitro. Results indicated significant reductions in CRP levels, suggesting a role in managing chronic inflammatory conditions .

- Molecular Docking Studies : Computational studies have been conducted to understand the binding affinity of this compound with various targets. These studies help predict its pharmacokinetic properties and potential therapeutic applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.